Methyl 5-benzoyl-2-methyloxazole-4-carboxylate
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Overview
Description
Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a benzoyl group attached to the oxazole ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitrobenzoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzoyl-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, yielding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated benzoyl derivatives.
Scientific Research Applications
Methyl 5-benzoyl-2-methyloxazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzoyl group plays a crucial role in binding to the active site of the target, while the oxazole ring enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyloxazole-4-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
- Methyl 5-methylisoxazole-4-carboxylate
Uniqueness
Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. Compared to similar compounds, it offers better stability and reactivity, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzoyl group attached to a methyloxazole ring, which is known for its role in various bioactive compounds. The oxazole moiety contributes to the compound's biological properties by participating in electron delocalization and hydrogen bonding, which can enhance its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from nanomolar to micromolar concentrations against several cancer types, including lung (A549), colon (HT29), and breast (MCF-7) cancers .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (nM) |
---|---|---|
4g | A549 | 0.35 |
4i | HT29 | 0.50 |
4e | MCF-7 | 3.0 |
These findings indicate that modifications on the oxazole ring and substituents significantly influence the activity, suggesting that further structural optimization could enhance efficacy.
The mechanism underlying the anticancer activity of this compound appears to involve disruption of microtubule dynamics, akin to well-known antimitotic agents. This compound interferes with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
In vitro studies indicate that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases . The selectivity for cancer cells over normal cells suggests a favorable therapeutic index.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported moderate inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating potential as an antibacterial agent .
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in xenograft models of human cancer. The compound was administered at varying doses, resulting in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, confirming the compound's therapeutic potential .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth, suggesting its potential application in treating infections caused by resistant strains .
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 5-benzoyl-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-8-14-10(13(16)17-2)12(18-8)11(15)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
BNKMEKYOSHXYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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